molecular formula C8H7NO3 B3327608 1H-indole-3,5,6-triol CAS No. 3569-19-5

1H-indole-3,5,6-triol

Cat. No. B3327608
CAS RN: 3569-19-5
M. Wt: 165.15 g/mol
InChI Key: TYTJJQZBTLMGRT-UHFFFAOYSA-N
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Description

1H-indole-3,5,6-triol is a compound that belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Scientific Research Applications

1. Structural Analysis and Synthesis

  • Crystal Structure and Intermolecular Interactions: 1H-Indole derivatives exhibit significant structural properties with applications in crystallography and molecular analysis. For instance, the crystal structure and intermolecular interactions of certain indole derivatives have been explored, highlighting their stability and molecular packing in crystals (Barakat et al., 2017).
  • Indole Synthesis: The synthesis of indole alkaloids, including methods specific to 1H-indole derivatives, is a significant area of research. These methods are crucial for the development of various pharmaceuticals and synthetic compounds (Taber & Tirunahari, 2011).

2. Biological and Pharmacological Applications

  • Synthesis of Biological Analogues: Research has focused on synthesizing analogues of biological compounds using 1H-indole derivatives. For instance, diastereoisomeric octahydro-1H-indole-5,6,7-triols, analogues of castanospermine, have been developed with notable antiproliferative activity and weak glycosidase inhibition (Gonda et al., 2019).
  • Antimicrobial Activities: Novel 1H-indole derivatives have been synthesized and tested for antimicrobial activities. The molecular structure, density functional theory (DFT) studies, and antimicrobial activities of these derivatives have been explored, indicating potential applications in medical treatments (Rajaraman et al., 2017).

3. Chemical Applications and Synthesis Techniques

  • Palladium-Catalyzed Reactions: 1H-indole derivatives are used in palladium-catalyzed reactions, which are crucial for the synthesis of a variety of biologically active compounds. This has broad applications in organic chemistry and pharmaceutical manufacturing (Cacchi & Fabrizi, 2005).
  • DFT and X-Ray Studies: The synthesis and structural analysis of 1H-indole derivatives, including spectroscopic and XRD studies, are important for understanding their chemical properties and potential applications in various fields (Tariq et al., 2020).

4. Environmental and Industrial Applications

  • Antifouling Properties: Indole derivatives have been studied for their antifouling properties, making them potentially useful in marine applications. Research on indole derivative acrylic metal salt resins indicates their efficacy in inhibiting algae and bacterial growth on surfaces (Chunhua et al., 2020).

5. Novel Synthesis Methods

  • Microwave-Assisted Synthesis: The microwave-assisted synthesis of 1H-indole derivatives offers a more efficient process for producing these compounds, which is advantageous for large-scale industrial applications (Bellavita et al., 2022).

properties

IUPAC Name

1H-indole-3,5,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-3,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTJJQZBTLMGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)NC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314658
Record name 1H-Indole-3,5,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-3,5,6-triol

CAS RN

3569-19-5
Record name 1H-Indole-3,5,6-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3,5,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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